molecular formula C16H16BrN3O3 B5486576 N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide

N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide

Cat. No. B5486576
M. Wt: 378.22 g/mol
InChI Key: WSTGWLYXFOVCPX-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide, also known as BFPC, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. BFPC is a piperazine derivative that has a unique chemical structure, making it an interesting compound for research purposes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide is not fully understood, but it is believed to interact with various receptors in the body. N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been shown to have affinity for serotonin receptors, specifically the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has also been shown to interact with dopamine receptors, specifically the D2 receptor, which is involved in the regulation of movement, reward, and motivation.
Biochemical and Physiological Effects
N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has anti-inflammatory, antioxidant, and anticancer properties. In vivo studies have shown that N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has anxiolytic and antidepressant effects, as well as antipsychotic effects. N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has also been shown to have neuroprotective effects, protecting against neuronal damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has also been shown to have low toxicity, making it a safe compound for in vitro and in vivo studies. However, there are also limitations to using N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide. One direction is to further investigate its mechanism of action and its interactions with various receptors in the body. Another direction is to study its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide could also be studied for its potential applications in material science, specifically in the synthesis of novel materials such as polymers and nanomaterials. Finally, N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide could be studied in combination with other compounds to determine its synergistic effects and potential for use in combination therapies.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide involves the reaction of 4-bromobenzoyl chloride with 2-furoyl chloride in the presence of triethylamine to form 4-(2-furoyl)-4-bromobenzoyl chloride. This intermediate product is then reacted with piperazine in the presence of triethylamine to form N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In pharmacology, N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been studied for its potential as a ligand for various receptors such as serotonin receptors and dopamine receptors. In material science, N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been studied for its potential applications in the synthesis of novel materials such as polymers and nanomaterials.

properties

IUPAC Name

N-(4-bromophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O3/c17-12-3-5-13(6-4-12)18-16(22)20-9-7-19(8-10-20)15(21)14-2-1-11-23-14/h1-6,11H,7-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTGWLYXFOVCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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